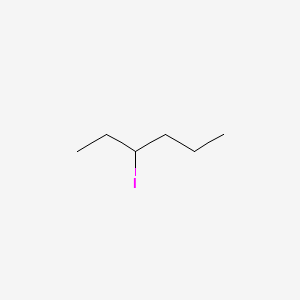

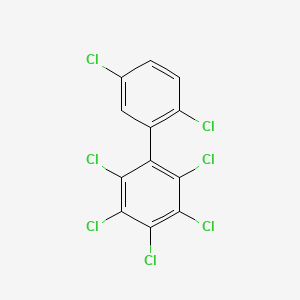

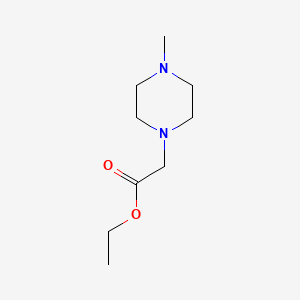

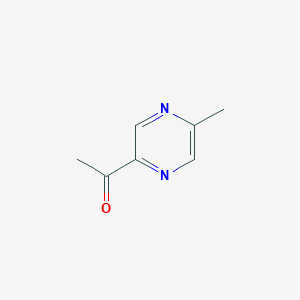

![molecular formula C7H6ClN3 B1593454 8-氯-3-甲基-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 929000-42-0](/img/structure/B1593454.png)

8-氯-3-甲基-[1,2,4]三唑并[4,3-a]吡啶

描述

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (8CMTAP) is a heterocyclic compound that belongs to the triazole family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and drug design. 8CMTAP is a versatile molecule, displaying a wide range of biochemical and physiological effects.

科学研究应用

Antifungal Activity

Crystal Structure and Antifungal Properties

The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, derived from 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, was synthesized and its crystal structure determined. Preliminary biological tests indicated significant antifungal activities against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Q. Wang et al., 2018).

Sulfone Derivatives with Antifungal and Insecticidal Activities

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, including 8-chloro variants, exhibited good antifungal and insecticidal activities. For instance, specific derivatives showed high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, and significant mortality rates against Plutella xylostella and Helicoverpa armigera (F. Xu et al., 2017).

Synthesis and Characterization

Microwave-Assisted Synthesis

A series of novel 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using microwave irradiation. These compounds, characterized by various spectroscopic methods, exhibited weak antifungal activity (Ming-yan Yang et al., 2015).

Crystal Structure and DFT Studies

The synthesis and crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was carried out. Theoretical calculations using Density Functional Theory (DFT) were performed, comparing experimental and theoretical results (Jin-Xia Mu et al., 2015).

Oxidative Cyclization for Synthesis

Efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines was achieved using oxidative cyclization with N-Chlorosuccinimide (NCS). This method allowed the synthesis of compounds with potential pharmaceutical applications (Said El-Kurdi et al., 2021).

- Microwave-Assisted Synthesis of Derivatives:** Novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized using microwave assistance, providing a method with high yields, simple work-up, and environmental friendliness (Lin-Jiong Zhang et al., 2015).

Synthesis Methods

Palladium-Catalyzed Chemoselective Monoarylation

An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involved palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation (A. Reichelt et al., 2010).

Herbicidal Activity

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including 8-chloro variants, were synthesized and found to possess excellent herbicidal activity on a broad spectrum of vegetation (M. Moran, 2003).

Other Applications

Theoretical and Experimental Studies of Derivatives

Pyridazine derivatives, including triazolo pyridazine compounds, were synthesized and characterized. Theoretical calculations were employed to analyze quantum chemical parameters, contributing to understanding their biological properties like anti-tumor and anti-inflammatory activity (Hamdi Hamid Sallam et al., 2021).

Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

属性

IUPAC Name |

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHIDEHLMBFMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650382 | |

| Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

929000-42-0 | |

| Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

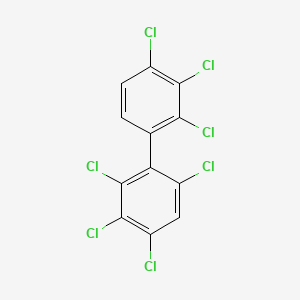

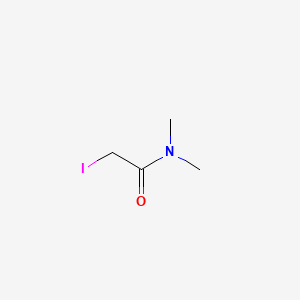

![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)